molecular formula C9H16N2 B12051558 1-(But-3-yn-1-yl)piperidin-4-amine

1-(But-3-yn-1-yl)piperidin-4-amine

Cat. No.: B12051558
M. Wt: 152.24 g/mol
InChI Key: WUFZNKYXOCYWQI-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H16N2 It is a piperidine derivative with a butynyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with but-3-yn-1-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

1-(But-3-yn-1-yl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-yn-1-yl)piperidin-4-ol hydrochloride: A similar compound with a hydroxyl group instead of an amine group.

    1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride: A salt form of the compound with enhanced solubility.

Uniqueness

This compound is unique due to its specific structural features, including the butynyl group and the piperidine ring.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-but-3-ynylpiperidin-4-amine

InChI

InChI=1S/C9H16N2/c1-2-3-6-11-7-4-9(10)5-8-11/h1,9H,3-8,10H2

InChI Key

WUFZNKYXOCYWQI-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCC(CC1)N

Origin of Product

United States

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